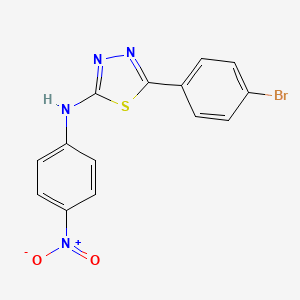![molecular formula C9H11N3O B14231141 Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- CAS No. 494213-25-1](/img/structure/B14231141.png)
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of a furan and a pyridine ring, with additional functional groups that contribute to its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- typically involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes using triethylamine as a catalyst . This method allows for the formation of the desired compound through a series of steps including condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring system.
Aplicaciones Científicas De Investigación
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades, which can affect cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,2-c]pyridin-4(5H)-one: This compound shares a similar fused ring system but differs in the position and nature of functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but with a pyrazole ring instead of a furan ring.
Uniqueness
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is unique due to its specific functional groups and the positions they occupy on the ring system.
Propiedades
Número CAS |
494213-25-1 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-imino-6,7-dimethyl-1H-furo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-4-5(2)12-8(10)7-6(4)3-13-9(7)11/h11H,3H2,1-2H3,(H2,10,12) |
Clave InChI |
WFUCKLLDBGTWQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=C1COC2=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



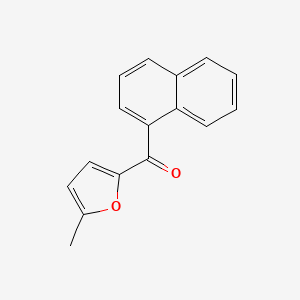
![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
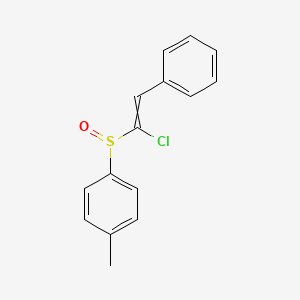

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)

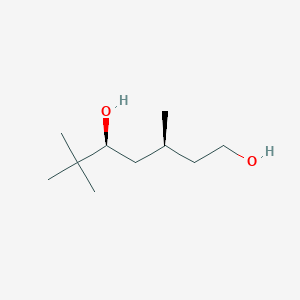
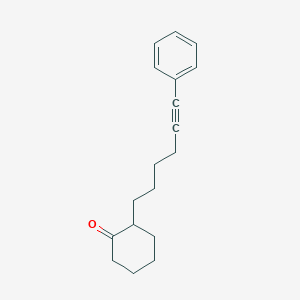
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
